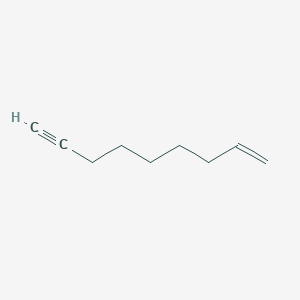
Non-1-en-8-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Non-1-en-8-yne is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound includes both a double bond and a triple bond, making it a unique molecule with interesting chemical properties. Its molecular formula is C₉H₁₆, and it is often used in various chemical reactions and industrial applications due to its reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Non-1-en-8-yne can be synthesized through several methods, including:
Elimination Reactions: One common method involves the elimination of dihalides. For example, starting with a vicinal dihalide, a strong base such as sodium amide in ammonia can be used to induce a double elimination reaction, forming the alkyne.
Alkynyl Anions: Another method involves the reaction of terminal alkynes with strong bases to form alkynyl anions, which can then be used to form this compound through nucleophilic substitution reactions
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using dihalides and strong bases. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: Non-1-en-8-yne undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) to form dihalides.
Hydrogenation: this compound can be hydrogenated to form alkanes.
Oxidation and Reduction: It can undergo oxidation to form carbonyl compounds and reduction to form alkenes or alkanes
Common Reagents and Conditions:
Bromine: Used in electrophilic addition reactions.
Hydrogen and Palladium Catalyst: Used in hydrogenation reactions.
Potassium Permanganate: Used in oxidation reactions.
Major Products Formed:
Dihalides: Formed from electrophilic addition.
Alkanes and Alkenes: Formed from hydrogenation and reduction reactions.
Carbonyl Compounds: Formed from oxidation reactions.
科学的研究の応用
Non-1-en-8-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of Non-1-en-8-yne involves its reactivity with various chemical reagents. For example, in electrophilic addition reactions, the triple bond of this compound is attacked by electrophiles, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products. The compound’s reactivity is influenced by the presence of both the double and triple bonds, which provide multiple sites for chemical reactions .
類似化合物との比較
1-Nonyne: An alkyne with a similar structure but without the double bond.
1-Octyne: A shorter alkyne with similar reactivity.
1-Decyne: A longer alkyne with similar properties
Uniqueness of Non-1-en-8-yne: this compound is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other alkynes, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
66031-49-0 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
non-1-en-8-yne |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,4H,2,5-9H2 |
InChIキー |
HWLAICZKIKQMDN-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


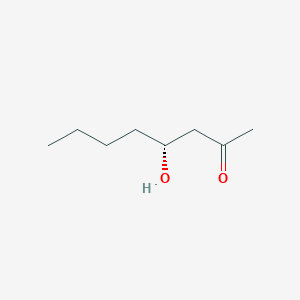
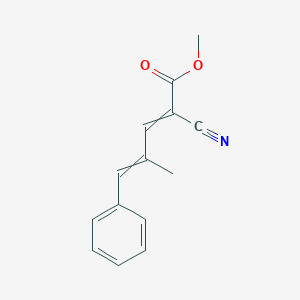
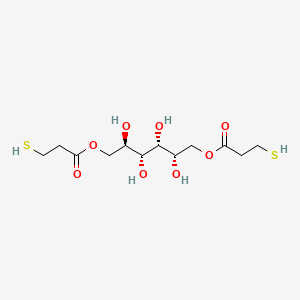
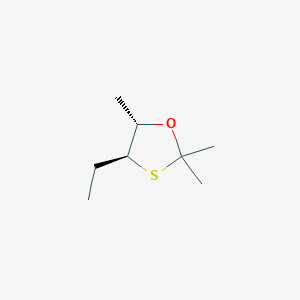
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)

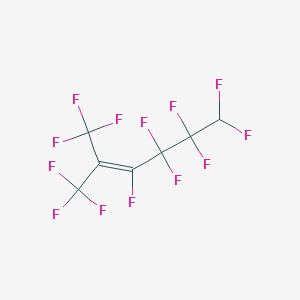
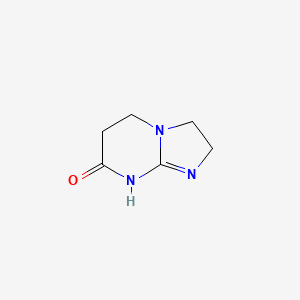
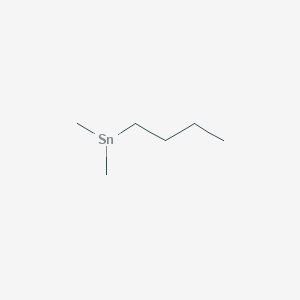

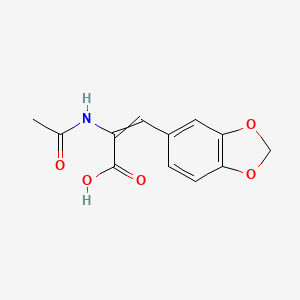
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
